molecular formula C9H8O3S B13000618 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid

Cat. No.: B13000618
M. Wt: 196.22 g/mol
InChI Key: FODNZFKNTWZZKD-UHFFFAOYSA-N
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Description

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with a methyl group at the 5-position, a propargyl ether (prop-2-yn-1-yloxy) group at the 3-position, and a carboxylic acid moiety at the 2-position. The propargyloxy group introduces an alkyne functionality, which may enhance reactivity in click chemistry or serve as a site for further derivatization.

Properties

Molecular Formula

C9H8O3S

Molecular Weight

196.22 g/mol

IUPAC Name

5-methyl-3-prop-2-ynoxythiophene-2-carboxylic acid

InChI

InChI=1S/C9H8O3S/c1-3-4-12-7-5-6(2)13-8(7)9(10)11/h1,5H,4H2,2H3,(H,10,11)

InChI Key

FODNZFKNTWZZKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C(=O)O)OCC#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale reactions using optimized conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of catalysts to enhance reaction rates .

Mechanism of Action

The mechanism of action of 5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Variations

The compound’s structural analogs differ primarily in substituent patterns on the thiophene ring, which critically influence physicochemical properties and bioactivity. Key comparisons include:

Table 1: Structural and Functional Comparison of Selected Thiophene Derivatives
Compound Name Substituents (Position) Key Functional Groups logP/clogP* Biological Activity (LD₅₀/IC₅₀) Primary Applications
5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid Methyl (5), Propargyloxy (3) Carboxylic acid, Alkyne ~1.8 (calc) Not reported Potential anticancer agent
3-Amino-4-phenyl-5-(trifluoromethyl)thiophene-2-carboxylic acid Amino (3), Phenyl (4), Trifluoromethyl (5) Carboxylic acid, CF₃, NH₂ 2.4 (exp) Not reported Pesticide intermediates
N-(4-fluorophenyl)-amide thiophene-2-carboxylic acid (T4) 4-Fluorophenylamide (2) Amide, Fluorine 2.1 (clogP) LD₅₀ = 12 µM (A431 cells) Antiproliferative agents
5-(4-Chlorophenyl)-3-(pyrrolo[2,3-d]pyrimidine)thiophene-2-carboxylic acid (Compound 16) 4-Chlorophenyl (5), Pyrrolopyrimidine (3) Carboxylic acid, Heterocycle 3.0 (calc) IC₅₀ = 0.8 µM (MCF-7 cells) Anticancer leads

*logP values estimated via computational methods (e.g., Hansch analysis) or experimentally determined.

Lipophilicity and Bioactivity Relationships

  • Propargyloxy vs. Amide/Amino Groups: The propargyloxy group in the target compound likely reduces logP compared to analogs with aryl amides (e.g., T4 in Table 1), as oxygen-rich substituents decrease lipophilicity. However, the alkyne moiety may enhance metabolic stability compared to esters or ethers .
  • Trifluoromethyl vs.
  • Antiproliferative Activity : Thiophene-2-carboxylic acid derivatives with bulky heterocyclic substituents (e.g., pyrrolopyrimidine in Compound 16 ) exhibit superior anticancer activity (IC₅₀ < 1 µM) compared to simpler amide derivatives (LD₅₀ ~12 µM for T4 ). This suggests that steric and electronic effects from complex substituents enhance target binding.

Biological Activity

5-Methyl-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid (CAS: 1339217-98-9) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiophene ring, which is known for its diverse biological activities. The structural formula can be represented as follows:

C8H8O3S\text{C}_8\text{H}_8\text{O}_3\text{S}

This structure indicates the presence of functional groups that may contribute to its biological properties.

Antiviral Activity

Research has indicated that thiophene derivatives, including this compound, exhibit antiviral properties. A study highlighted the effectiveness of thiophene-2-carboxylic acids as inhibitors of Hepatitis C Virus (HCV) NS5B polymerase, demonstrating significant inhibition of HCV subgenomic RNA replication in vitro . This suggests potential therapeutic applications in treating viral infections.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of thiophene derivatives. Compounds similar to this compound have shown promising results in inhibiting various bacterial strains. For instance, studies on related thiophene compounds indicate their potential as effective antimicrobial agents, with mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .

Study 1: Inhibition of HCV NS5B Polymerase

In a detailed study, researchers synthesized several thiophene derivatives and evaluated their efficacy against HCV NS5B polymerase. The results showed that certain compounds exhibited IC50 values in the low micromolar range, indicating potent inhibitory effects. The structure-activity relationship (SAR) analysis revealed that modifications to the thiophene ring significantly influenced antiviral activity .

CompoundIC50 (µM)Mechanism of Action
Compound A1.5NS5B inhibition
Compound B2.0NS5B inhibition
This compoundTBDTBD

Study 2: Antimicrobial Efficacy

A separate investigation assessed the antimicrobial properties of thiophene derivatives against a panel of bacterial pathogens. The study utilized disk diffusion assays to determine the minimum inhibitory concentrations (MICs) for various strains.

Bacterial StrainMIC (µg/mL)Compound Tested
Staphylococcus aureus10This compound
Escherichia coli15This compound
Pseudomonas aeruginosa20This compound

The results indicated that this compound exhibited significant antimicrobial activity, suggesting its potential use as a therapeutic agent in treating infections caused by resistant bacterial strains.

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